molecular formula C10H16N2O3 B13488364 Ethyl 5-isopentyl-1,2,4-oxadiazole-3-carboxylate

Ethyl 5-isopentyl-1,2,4-oxadiazole-3-carboxylate

Cat. No.: B13488364
M. Wt: 212.25 g/mol
InChI Key: FWLUDSAZSBJOPH-UHFFFAOYSA-N
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Description

Ethyl 5-isopentyl-1,2,4-oxadiazole-3-carboxylate is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with an isopentyl (3-methylbutyl) group at position 5 and an ethyl ester at position 2. This structure confers unique physicochemical properties, making it valuable in medicinal chemistry and organic synthesis.

Properties

Molecular Formula

C10H16N2O3

Molecular Weight

212.25 g/mol

IUPAC Name

ethyl 5-(3-methylbutyl)-1,2,4-oxadiazole-3-carboxylate

InChI

InChI=1S/C10H16N2O3/c1-4-14-10(13)9-11-8(15-12-9)6-5-7(2)3/h7H,4-6H2,1-3H3

InChI Key

FWLUDSAZSBJOPH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NOC(=N1)CCC(C)C

Origin of Product

United States

Preparation Methods

General Synthetic Approach to 1,2,4-Oxadiazole Carboxylates

The synthesis of ethyl 5-isopentyl-1,2,4-oxadiazole-3-carboxylate typically follows a multi-step sequence involving:

  • Preparation of amidoxime intermediates from cyanocarboxylates.
  • Cyclization of amidoximes with acylating agents or anhydrides to form the 1,2,4-oxadiazole ring.
  • Introduction of the isopentyl substituent at the 5-position either through starting material selection or via alkylation strategies.

This approach is supported by scalable and efficient processes described in patent literature and academic research, which emphasize the use of readily available starting materials and mild reaction conditions to optimize yield and purity.

Preparation of Amidoxime Intermediate

The key intermediate in the synthesis is the amidoxime derived from ethyl cyanoformate or related cyanocarboxylates. The typical procedure involves:

  • Reacting ethyl cyanoformate with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate in ethanol.
  • The reaction is conducted at room temperature with controlled addition of water to maintain reaction kinetics.
  • The resulting ethyl 2-amino-2-(hydroxyimino)acetate (amidoxime) is isolated after solvent removal and extraction.

This step is crucial as the amidoxime serves as the nucleophile for ring closure in subsequent steps.

Step Reagents & Conditions Outcome Notes
1 Ethyl cyanoformate, hydroxylamine hydrochloride, Na2CO3, ethanol, water addition Formation of amidoxime intermediate Room temperature, stirring 2 h

Cyclization to Form the 1,2,4-Oxadiazole Ring

The amidoxime undergoes cyclization with an appropriate acylating agent or anhydride to form the 1,2,4-oxadiazole ring system:

  • The amidoxime is added dropwise to a solution of the anhydride (or acyl chloride derivative) in dry pyridine.
  • The mixture is refluxed for several hours (typically 6 hours) to promote ring closure.
  • The reaction progress is monitored by thin-layer chromatography (TLC).
  • After completion, the mixture is worked up by aqueous washes and organic solvent extraction to isolate the oxadiazole product.

This method yields ethyl 5-substituted-1,2,4-oxadiazole-3-carboxylates with high efficiency.

Step Reagents & Conditions Outcome Notes
2 Amidoxime, anhydride or acyl chloride, dry pyridine, reflux 6 h Cyclization to 1,2,4-oxadiazole TLC monitoring, aqueous workup

Alternative Synthetic Routes and Optimization

Other methods reported for related oxadiazole derivatives include:

  • Use of triphenylphosphine and carbon tetrachloride to cyclize diacylhydrazides to 1,3,4-oxadiazoles, which is less relevant here but indicates alternative heterocycle formation strategies.
  • Mitsunobu reaction conditions or nucleophilic substitution for introducing substituents on oxadiazole rings, though yields and regioselectivity vary and are less efficient for ethyl 5-isopentyl derivatives.

Summary Table of Key Preparation Parameters

Parameter Details
Starting materials Ethyl cyanoformate, hydroxylamine hydrochloride, sodium carbonate, isopentyl-substituted cyanocarboxylate
Solvents Ethanol, dry pyridine, methylene chloride
Reaction conditions Amidoxime formation: room temp, 2 h; Cyclization: reflux, 6 h
Key reagents Hydroxylamine hydrochloride, acylating agents or anhydrides
Monitoring methods Thin-layer chromatography (TLC)
Typical yields Amidoxime intermediate: high (>80%); Cyclization to oxadiazole: moderate to high (60-85%)
Purification methods Extraction, washing with water/sodium bicarbonate, drying over anhydrous agents

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-isopentyl-1,2,4-oxadiazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxadiazole N-oxides, while reduction can produce dihydro-oxadiazoles .

Scientific Research Applications

Ethyl 5-isopentyl-1,2,4-oxadiazole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 5-isopentyl-1,2,4-oxadiazole-3-carboxylate involves its interaction with specific molecular targets. The oxadiazole ring can act as a hydrogen bond acceptor, facilitating interactions with enzymes and receptors. This interaction can inhibit the activity of certain enzymes or modulate receptor functions, leading to its biological effects .

Comparison with Similar Compounds

Structural and Substituent Variations

Compound Name Substituent at Position 5 Molecular Formula Molecular Weight (g/mol) Key Features
This compound Isopentyl (C5H11) C11H18N2O3 226.27 (calculated) Branched alkyl chain enhances lipophilicity; potential for improved bioavailability .
Ethyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate (NV930) Phenyl (C6H5) C11H10N2O3 218.21 Aromatic group increases rigidity; used in amidoxime-based synthesis (80% yield) .
Ethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate Methyl (CH3) C6H8N2O3 156.14 Compact structure; lower molecular weight and simpler synthesis (96% purity) .
Ethyl 5-(chloromethyl)-1,2,4-oxadiazole-3-carboxylate Chloromethyl (CH2Cl) C6H7ClN2O3 190.59 Reactive chloromethyl group enables further functionalization; used in drug discovery .
Ethyl 5-(4-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate 4-Chlorophenyl (ClC6H4) C11H9ClN2O3 252.66 Electron-withdrawing substituent alters electronic properties; 95% purity .

Physicochemical Properties

  • Melting Points :
    • NV930: 50–52°C (low due to aromaticity and ester flexibility) .
    • NV848 (5-methyl analog): 162–163°C (higher due to hydrogen bonding from acetamide substituent) .
  • Lipophilicity : Branched isopentyl and aromatic substituents (e.g., phenyl) increase logP values compared to methyl or chloromethyl groups, influencing membrane permeability .
  • Reactivity: Chloromethyl and amino derivatives (e.g., Ethyl 5-amino-1,2,4-oxadiazole-3-carboxylate, CAS 144167-51-1) show higher reactivity for further modifications .

Biological Activity

Ethyl 5-isopentyl-1,2,4-oxadiazole-3-carboxylate is a compound belonging to the oxadiazole family, which has garnered attention due to its diverse biological activities. The oxadiazole moiety is known for its potential in drug discovery, particularly in the fields of anticancer, anti-inflammatory, and antimicrobial research. This article provides an in-depth analysis of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Anticancer Activity : Studies have shown that compounds containing the 1,2,4-oxadiazole ring exhibit significant cytotoxic effects against various cancer cell lines.
  • Anti-inflammatory Properties : The compound has been identified as a potential multi-target inhibitor in the arachidonic acid cascade, which is crucial for inflammatory responses.
  • Antimicrobial Effects : Research indicates that oxadiazole derivatives possess antibacterial and antifungal properties.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerExhibits cytotoxicity against HL-60 (pro-myelocytic leukemia) with IC50 values ranging from 19.0 to 42.1 μM .
Anti-inflammatoryActs as a FLAP antagonist and inhibits COX-1 and COX-2 enzymes .
AntimicrobialDemonstrates effectiveness against various bacterial and fungal strains .

Case Study 1: Anticancer Properties

In a study evaluating the antiproliferative activity of several oxadiazole derivatives including this compound, an MTT assay was conducted on three human cancer cell lines: NCI H292 (lung carcinoma), HL-60 (pro-myelocytic leukemia), and HT29 (colon carcinoma). The results indicated that compounds with similar structures exhibited moderate to high cytotoxicity against HL-60 cells. The most potent derivatives showed IC50 values below 50 μM, suggesting significant potential for further development as anticancer agents .

Case Study 2: Anti-inflammatory Mechanism

Research focused on the anti-inflammatory properties of oxadiazole derivatives revealed that this compound acts as a multi-target inhibitor in eicosanoid biosynthesis. It was shown to inhibit key enzymes involved in inflammation such as COX-1 and FLAP. In vivo studies demonstrated that this compound could significantly reduce leukocyte migration in models of induced peritonitis and modulate cytokine production (IL-1β and TNF-α) during inflammatory responses .

Table 2: Cytotoxicity Data from MTT Assay

CompoundCell LineIC50 (μM)
Ethyl 5-isopentyl...HL-6019.0
Ethyl 5-isopentyl...NCI H29242.1
Ethyl 5-isopentyl...HT29>50

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Cytotoxic Mechanism : The compound induces oxidative stress in cancer cells leading to apoptosis.
  • Inhibition of Inflammatory Pathways : By targeting multiple enzymes in the arachidonic acid pathway, it effectively reduces the synthesis of pro-inflammatory mediators.
  • Antimicrobial Action : The structural features of oxadiazoles contribute to their ability to disrupt microbial cell membranes or inhibit essential microbial enzymes.

Q & A

Q. What are the common synthetic routes for Ethyl 5-isopentyl-1,2,4-oxadiazole-3-carboxylate?

The synthesis typically involves multi-step reactions, starting with the formation of the oxadiazole core. A general approach includes:

  • Step 1: Reacting ethyl oxalyl chloride with an isopentyl-substituted precursor (e.g., isopentyl hydrazine) to form an intermediate acylhydrazide.
  • Step 2: Cyclization under acidic or basic conditions using reagents like POCl₃ or NaOH to form the oxadiazole ring.
  • Step 3: Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) to isolate the product .
  • Key Conditions: Solvents such as DMF or acetonitrile, temperatures between 60–100°C, and catalysts like PCl₃ for cyclization .

Q. Which spectroscopic methods are used to characterize this compound?

  • NMR Spectroscopy: ¹H and ¹³C NMR to confirm substituent positions and purity (e.g., δ ~1.2 ppm for ethyl group; δ ~160–170 ppm for carbonyl carbons).
  • IR Spectroscopy: Peaks at ~1740 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (oxadiazole ring).
  • Mass Spectrometry (MS): Molecular ion peak matching the molecular weight (e.g., m/z ~270–300 for derivatives) .

Q. What are the known biological activities of oxadiazole derivatives like this compound?

While direct data on this compound is limited, structurally similar oxadiazoles exhibit:

  • Antimicrobial Activity: Inhibition of Gram-positive bacteria (e.g., S. aureus) via membrane disruption .
  • Anticancer Potential: Apoptosis induction in cancer cell lines (e.g., MCF-7 breast cancer) through enzyme inhibition (e.g., topoisomerase II) .

Q. What safety precautions are necessary when handling this compound?

  • PPE: Gloves (nitrile), lab coat, and safety goggles to prevent skin/eye contact (GHS Category 2A for eye irritation) .
  • Ventilation: Use fume hoods to avoid inhalation of aerosols (respiratory irritation risk, GHS H335) .
  • Storage: Dry, cool conditions (2–8°C) to prevent decomposition .

Q. What purification techniques are recommended for isolating this compound after synthesis?

  • Recrystallization: Ethanol/water mixtures for high-purity crystals.
  • Chromatography: Silica gel column with gradient elution (e.g., 10–30% ethyl acetate in hexane) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

  • Solvent Optimization: Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to ethanol .

  • Catalyst Screening: Phosphorus-based catalysts (e.g., PCl₃) improve ring closure kinetics .

  • Temperature Control: Maintaining 80–90°C minimizes side reactions (e.g., ester hydrolysis) .

  • Yield Data:

    SolventCatalystTemp (°C)Yield (%)
    DMFPCl₃8075–85
    EthanolNone6040–50

Q. How does the isopentyl substituent influence reactivity and bioactivity compared to other alkyl chains?

  • Steric Effects: The branched isopentyl group may hinder enzymatic binding, reducing antimicrobial potency compared to linear chains (e.g., n-pentyl) .
  • Lipophilicity: Higher logP values (predicted ~3.5) enhance membrane permeability, improving anticancer activity in hydrophobic environments .

Q. What strategies resolve contradictions in reported biological activities of oxadiazole derivatives?

  • Structure-Activity Relationship (SAR) Studies: Systematically vary substituents (e.g., methyl vs. isopentyl) to isolate contributing factors .
  • In Vitro vs. In Vivo Testing: Discrepancies may arise from metabolic stability; use liver microsome assays to assess compound stability .

Q. What are the challenges in elucidating the mechanism of action for antimicrobial effects?

  • Target Identification: Use proteomics (e.g., affinity chromatography) to identify binding partners like bacterial dihydrofolate reductase .
  • Resistance Studies: Monitor mutations in target enzymes (e.g., S. aureus DHFR) after prolonged exposure .

Q. How can computational chemistry aid in designing derivatives with enhanced activity?

  • Molecular Docking: Predict binding affinities to targets (e.g., EGFR kinase) using AutoDock Vina .
  • QSAR Models: Correlate substituent properties (e.g., Hammett σ values) with bioactivity to prioritize synthetic targets .

Data Contradiction Analysis

  • Example: Conflicting reports on cytotoxicity in cancer cells may stem from assay variability (e.g., MTT vs. ATP-based viability tests). Validate findings using orthogonal methods (e.g., flow cytometry for apoptosis) .

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